![molecular formula C17H32O4 B14201352 2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane) CAS No. 830326-91-5](/img/structure/B14201352.png)
2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane): is an organic compound with the molecular formula C17H32O4. It consists of 32 hydrogen atoms, 17 carbon atoms, and 4 oxygen atoms . This compound is characterized by its unique structure, which includes two oxane (tetrahydropyran) rings connected by a heptane chain through ether linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) typically involves the reaction of heptane-1,7-diol with oxane derivatives under specific conditions. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of ether linkages.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process might include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ether linkages may be cleaved to form carbonyl compounds.
Reduction: Reduction reactions can convert any carbonyl groups back to alcohols.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions may vary depending on the desired substitution, but strong acids or bases are often employed.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) is used as a building block in organic synthesis due to its stable ether linkages and flexible heptane chain.
Biology: In biological research, this compound can be used to study the effects of ether linkages on biological systems and their interactions with other biomolecules.
Industry: Used in the production of polymers and other materials where flexible and stable linkages are required.
Mécanisme D'action
The mechanism by which 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) exerts its effects depends on its interaction with other molecules. The ether linkages provide stability, while the heptane chain offers flexibility. These properties allow the compound to interact with various molecular targets, potentially affecting pathways involved in chemical synthesis or biological processes.
Comparaison Avec Des Composés Similaires
2,2’-[Butane-1,4-diylbis(oxy)]bis(oxane): Similar structure but with a shorter butane chain.
2,2’-[Hexane-1,6-diylbis(oxy)]bis(oxane): Similar structure with a hexane chain.
Uniqueness: 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) is unique due to its heptane chain, which provides greater flexibility compared to shorter chains. This flexibility can be advantageous in applications requiring dynamic molecular interactions.
Propriétés
Numéro CAS |
830326-91-5 |
|---|---|
Formule moléculaire |
C17H32O4 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-[7-(oxan-2-yloxy)heptoxy]oxane |
InChI |
InChI=1S/C17H32O4/c1(2-6-12-18-16-10-4-8-14-20-16)3-7-13-19-17-11-5-9-15-21-17/h16-17H,1-15H2 |
Clé InChI |
COYDPBYIAYZMNX-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCCCCCOC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


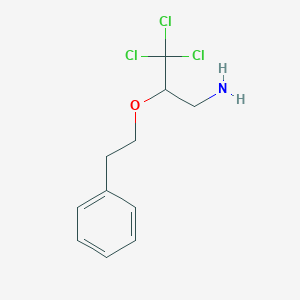
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
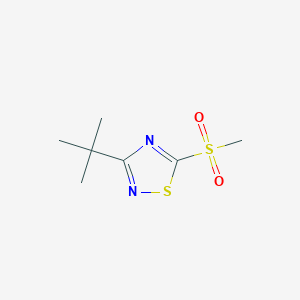
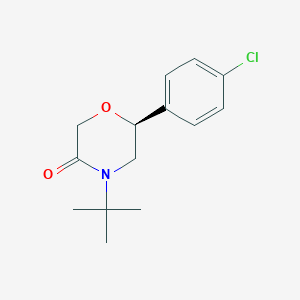
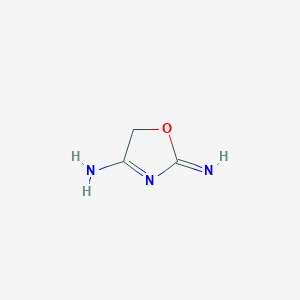

![N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14201317.png)
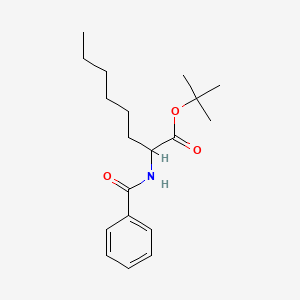
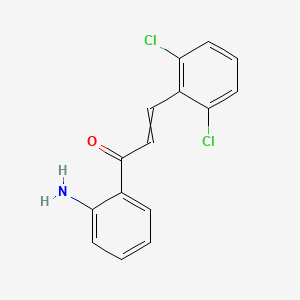
![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)

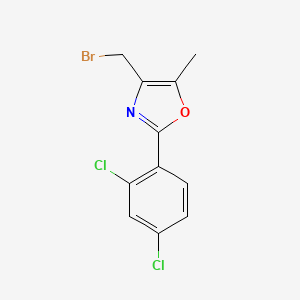
![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)

